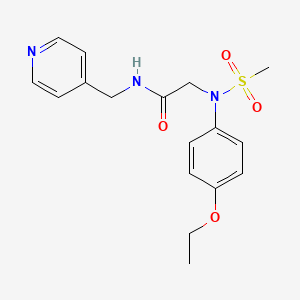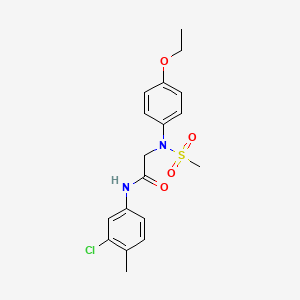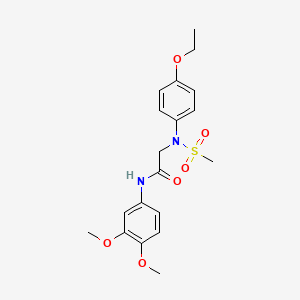![molecular formula C21H19ClN2O3S B3570584 N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570584.png)
N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MLN8054, is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a small molecule inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division and proliferation.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of Aurora A kinase has been shown to induce mitotic defects and cell death in cancer cells. N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide inhibits Aurora A kinase by binding to its ATP-binding site. Aurora A kinase plays a crucial role in cell division and proliferation by regulating the assembly and function of the mitotic spindle. Inhibition of Aurora A kinase leads to defects in spindle assembly and chromosome alignment, resulting in mitotic defects and cell death.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce mitotic defects and cell death in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
For N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide research include optimization of its pharmacological properties, identification of biomarkers for patient selection, and combination with other anticancer agents for improved efficacy. Additionally, N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide may have potential applications in other diseases where Aurora A kinase is overexpressed, such as neurodegenerative disorders and inflammatory diseases.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(5-chloro-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-8-11-17(22)14-20(15)23-21(25)16-9-12-18(13-10-16)24(2)28(26,27)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJGKJMJSGZTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B3570504.png)
![4-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3570510.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3570521.png)



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570546.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3570555.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-3-pyridinylglycinamide](/img/structure/B3570573.png)
![N-(4-chlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570574.png)
![N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570576.png)
![N-(3-chloro-4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570588.png)
![N-(3,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570589.png)
![N-[4-(cyanomethyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570592.png)